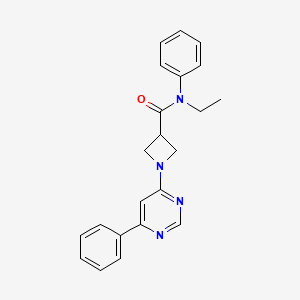

N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the use of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

The molecular structure of “N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. In one example, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature .Scientific Research Applications

Synthesis and Anticancer Activity

Research on pyrazolopyrimidines derivatives, closely related to the compound of interest, has demonstrated anticancer and anti-5-lipoxygenase activities. A novel series of derivatives were synthesized and evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, suggesting potential applications in cancer therapy (Rahmouni et al., 2016).

Antimicrobial Activity

Compounds related to N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have been synthesized and evaluated for antimicrobial activities. For instance, thio-substituted ethyl nicotinate derivatives showed promising results against various microbial strains, highlighting the potential for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Anti-inflammatory and Analgesic Activities

Another area of research involves the evaluation of aminopyrimidines for their analgesic and anti-inflammatory properties. Some derivatives have shown more potent activity than standard drugs, with low ulcer indices, indicating their potential as safer analgesic and anti-inflammatory agents (Chhabria et al., 2007).

Mechanism of Action

Target of Action

The compound is a derivative of azetidine and pyrimidine. Azetidines are known to be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Pyrimidines, particularly 2-aminopyrimidines and their derivatives, have been widely used as pharmacophores for drug discovery .

Mode of Action

Pyrimidine derivatives display a wide range of biological activities, such as antibacterial, antitumor, antifungal, antidepressant, and antiviral effects .

Biochemical Pathways

Azetidine derivatives are known to be involved in the formation of polyamines , and pyrimidine derivatives are known to interact with a variety of biological targets .

Result of Action

Azetidine and pyrimidine derivatives are known to have a wide range of biological activities .

Future Directions

properties

IUPAC Name |

N-ethyl-N-phenyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-2-26(19-11-7-4-8-12-19)22(27)18-14-25(15-18)21-13-20(23-16-24-21)17-9-5-3-6-10-17/h3-13,16,18H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPWOOHLDBZNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2517990.png)

![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)

![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)

![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)